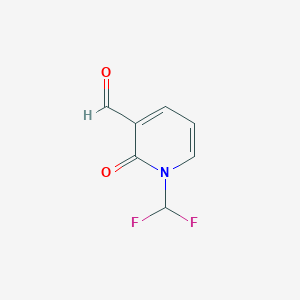

1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Difluoromethyl compounds are of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science . The introduction of difluoromethyl groups can positively impact the physical properties of organic compounds, including solubility, metabolic stability, and lipophilicity .

Synthesis Analysis

The synthesis of difluoromethyl compounds has been a topic of research, with advancements in methodologies enabling their rapid adoption into drug discovery programs . A radical–radical cross-coupling strategy for direct difluoromethylation has been reported . This transformation can be accomplished under transition metal-free photoredox catalysis .

Molecular Structure Analysis

The structure of difluoromethyl compounds can be determined using various techniques such as 1H NMR and HRMS analyses . The structure of the pyrazole-4-carboxamide, a difluoromethyl compound, was also determined by X-ray diffraction .

Chemical Reactions Analysis

Difluoromethylation reactions have played relevant roles in the realm of visible light photocatalytic transformations . These reactions are accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of difluoromethyl compounds can be influenced by the presence of the difluoromethyl group. This group can form hydrogen bonds, a property quantified as [A], a parameter defining hydrogen bond acidity .

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies

1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde serves as a precursor in the synthesis of fluorinated heterocyclic compounds. For instance, Riccardo Surmont et al. (2009) developed efficient methods for preparing 3-fluoropyrroles from corresponding pyrrolines, highlighting the utility of difluoromethylated intermediates in electrophilic alpha,alpha-difluorination processes. This approach demonstrates a novel entry toward various new 3-fluorinated pyrroles, leveraging the unique reactivity of difluoromethylated compounds for heterocycle synthesis (Surmont et al., 2009).

Pharmacological Potential

In the domain of medicinal chemistry, difluoromethylated dihydropyridines have shown promise as precursors for drug development. N. Bodor et al. (1978) explored the use of a quaternary pyridinium salt, delivered in its dihydropyridine prodrug form, to study its efficient transport through the blood-brain barrier and elimination from the brain. This research underlines the potential of difluoromethylated dihydropyridines in creating prodrugs with enhanced brain availability, suggesting an active transport mechanism for eliminating organic ions from the brain (Bodor et al., 1978).

Material Science

The fluorescence properties of 1,4-dihydropyridine derivatives have been investigated, revealing their potential in material science applications. K. Kikugawa et al. (1987) studied the fluorescence of 1,4-disubstituted-1,4-dihydropyridine-3,5-dicarbaldehydes, showing high intensity comparable to quinine sulfate. This research indicates that the aldehyde groups at the 3- and 5-positions are critical for high fluorescence intensity, suggesting applications in fluorescent materials and sensors (Kikugawa et al., 1987).

Safety And Hazards

Zukünftige Richtungen

The future directions in the field of difluoromethyl compounds involve the development of novel synthesis strategies and the exploration of new applications. There is a need for long-term field experiments to provide better explanations for changes in biochar properties as it undergoes aging, its longer-term effects on soil properties, and timing of re-application of different biochars .

Eigenschaften

IUPAC Name |

1-(difluoromethyl)-2-oxopyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-7(9)10-3-1-2-5(4-11)6(10)12/h1-4,7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXVCHDSFMKENH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde | |

CAS RN |

1263178-10-4 |

Source

|

| Record name | 1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethylphenyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2704052.png)

![3-isopentyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2704056.png)

![N-(4-chlorophenyl)-3-{[(2,4-dichlorobenzyl)oxy]imino}propanamide](/img/structure/B2704058.png)

![4-[(5-Fluoropyridin-3-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2704067.png)

![6-Fluoro-N-[(4-pyridin-3-ylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2704068.png)